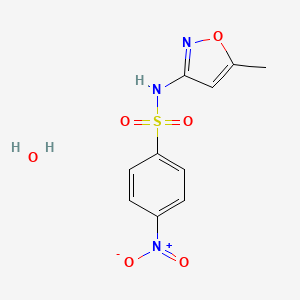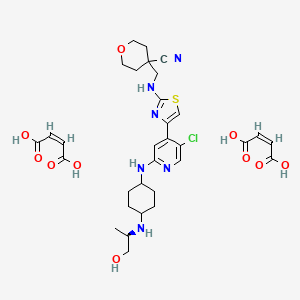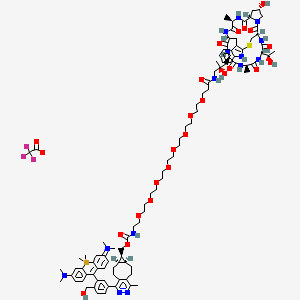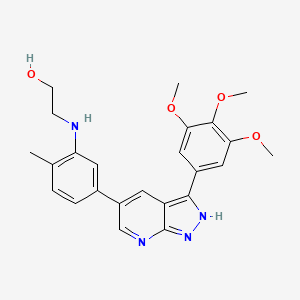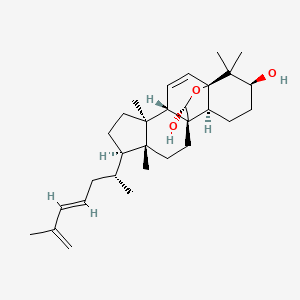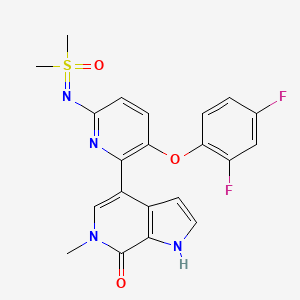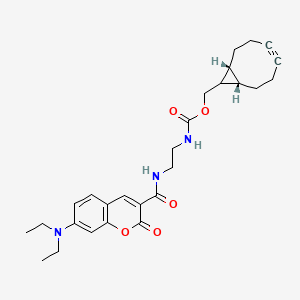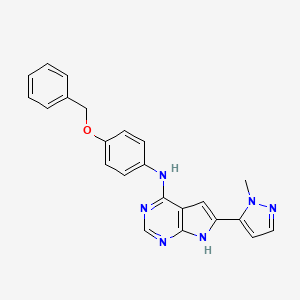
Egfr/aurkb-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/aurkb-IN-1 is a dual-targeted inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and aurora kinase B (AURKB). This compound is particularly significant in cancer research due to its ability to inhibit the phosphorylation of L858R EGFR and AURKB, which are crucial for the growth, division, and metastasis of tumor cells .
Méthodes De Préparation
The synthesis of Egfr/aurkb-IN-1 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Egfr/aurkb-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the core structure.
Applications De Recherche Scientifique
Egfr/aurkb-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and AURKB, providing insights into the mechanisms of these enzymes.
Biology: The compound is used to investigate the role of EGFR and AURKB in cell division and tumor growth, helping to elucidate the pathways involved in cancer progression.
Mécanisme D'action
Egfr/aurkb-IN-1 exerts its effects by inhibiting the phosphorylation of L858R EGFR and AURKB. This inhibition disrupts the signaling pathways that are essential for the growth, division, and metastasis of tumor cells. The molecular targets of this compound include the hydrophobic region I or the αC-helix out pocket of EGFR and the back pocket of AURKB . By binding to these sites, the compound prevents the activation of these kinases, thereby inhibiting their downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Egfr/aurkb-IN-1 is unique in its dual-targeted inhibition of both EGFR and AURKB. Similar compounds include:
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Alisertib: An AURKA inhibitor that has been tested in clinical trials for various cancers.
Danusertib: A pan-aurora kinase inhibitor that targets AURKA, AURKB, and AURKC.
Compared to these compounds, this compound offers the advantage of simultaneously targeting two critical pathways involved in cancer progression, potentially leading to more effective cancer therapies.
Propriétés
Formule moléculaire |
C23H20N6O |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
6-(2-methylpyrazol-3-yl)-N-(4-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28) |
Clé InChI |
XIVMLVCBASNGOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


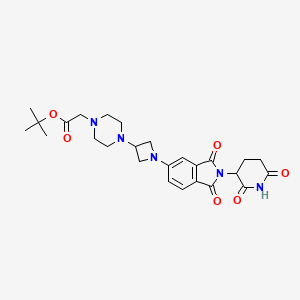
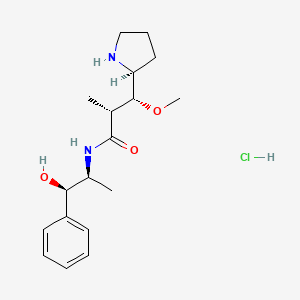
![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
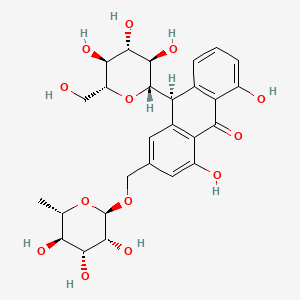
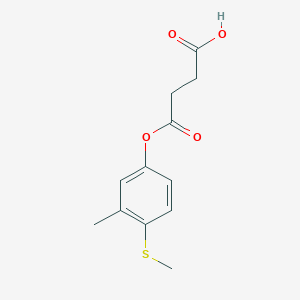
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
